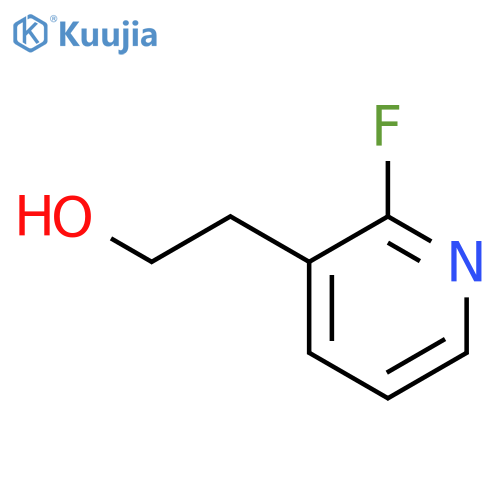Cas no 149489-21-4 (2-(2-fluoropyridin-3-yl)ethan-1-ol)

149489-21-4 structure
商品名:2-(2-fluoropyridin-3-yl)ethan-1-ol
2-(2-fluoropyridin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Pyridineethanol,2-fluoro-
- 3-Pyridineethanol,2-fluoro-(9CI)
- 2-(2-fluoropyridin-3-yl)ethan-1-ol
- ZLNKQVWLOKBXDX-UHFFFAOYSA-N
- 149489-21-4
- EN300-1850807
- SCHEMBL6963023
- 3-(2-hydroxyethyl)-2-fluoropyridine
- AKOS006313791
- 2-(2-Fluoropyridin-3-yl)ethanol
-
- インチ: InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2
- InChIKey: ZLNKQVWLOKBXDX-UHFFFAOYSA-N
- ほほえんだ: FC1C(CCO)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 141.058992041g/mol
- どういたいしつりょう: 141.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 99.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 33.1Ų
2-(2-fluoropyridin-3-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850807-5.0g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 5g |
$2732.0 | 2023-06-03 | |
| Enamine | EN300-1850807-0.1g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 0.1g |
$326.0 | 2023-09-19 | |
| Enamine | EN300-1850807-2.5g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 2.5g |
$1848.0 | 2023-09-19 | |
| Enamine | EN300-1850807-10.0g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 10g |
$4052.0 | 2023-06-03 | |
| Aaron | AR00B8YI-50mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 50mg |
$325.00 | 2025-01-23 | |
| 1PlusChem | 1P00B8Q6-250mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 250mg |
$638.00 | 2024-06-20 | |
| 1PlusChem | 1P00B8Q6-500mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 500mg |
$971.00 | 2024-06-20 | |
| 1PlusChem | 1P00B8Q6-5g |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 5g |
$3439.00 | 2024-06-20 | |
| 1PlusChem | 1P00B8Q6-2.5g |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 2.5g |
$2346.00 | 2024-06-20 | |
| Aaron | AR00B8YI-500mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 500mg |
$1036.00 | 2025-01-23 |
2-(2-fluoropyridin-3-yl)ethan-1-ol 関連文献
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
149489-21-4 (2-(2-fluoropyridin-3-yl)ethan-1-ol) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量